

# Technical Support Center: Improving Recombinant SPA70 (HSP70/HSPA1A) Protein Yield

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SPA70

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant **SPA70**, also known as Heat Shock Protein 70 (HSP70) or HSPA1A.

A Note on Nomenclature: The term "**SPA70**" can refer to two distinct molecules: the molecular chaperone Stress-Associated Protein 70 (HSP70/HSPA1A) and a potent antagonist of the human pregnane X receptor (PXR). This guide focuses on improving the recombinant protein yield of the molecular chaperone, HSP70/HSPA1A, a protein of significant interest in various research and therapeutic areas.

## Frequently Asked Questions (FAQs)

**Q1:** My recombinant **SPA70** (HSP70) expression is very low or undetectable. What are the likely causes and how can I fix this?

**A1:** Low or no expression of recombinant **SPA70** can stem from several factors, from the expression vector to the health of the host cells. Here are some common culprits and solutions:

- **Codon Usage:** The gene sequence of human **SPA70** may contain codons that are rare in *E. coli*, leading to translational stalls and truncated protein products.

- Solution: Optimize the codon usage of your **SPA70** gene sequence to match the codon bias of your E. coli expression host. Gene synthesis services can provide codon-optimized sequences.
- Promoter Leakiness and Protein Toxicity: If the basal expression level of your promoter is high, even low levels of **SPA70** expression prior to induction can be toxic to the host cells, leading to poor growth and low yields.
  - Solution: Use an expression vector with a tightly regulated promoter, such as the pBAD system, or use a host strain like BL21(DE3)pLysS or pLysE to suppress basal expression from T7 promoters.
- Plasmid Integrity: Ensure the integrity of your expression plasmid. Errors in the sequence or plasmid degradation can lead to a non-functional expression cassette.
  - Solution: Verify your plasmid sequence through sequencing. Always use freshly prepared plasmids for transformation.
- Inefficient Induction: The timing and conditions of induction are critical for optimal protein expression.
  - Solution: Induce the culture during the mid-logarithmic growth phase (OD600 of 0.6-0.8). Optimize the inducer concentration and induction time.

Q2: My **SPA70** (HSP70) is expressed, but it's mostly in the form of insoluble inclusion bodies. How can I increase the yield of soluble protein?

A2: Inclusion body formation is a common challenge when overexpressing proteins in E. coli. The high rate of protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. Here are several strategies to enhance the solubility of your recombinant **SPA70**:

- Lower Expression Temperature: Reducing the temperature after induction slows down the rate of protein synthesis, allowing more time for proper folding.<sup>[1]</sup>
  - Solution: After reaching the optimal OD600 for induction, lower the culture temperature to 18-25°C and induce for a longer period (e.g., overnight).<sup>[1]</sup>

- Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, high-level expression that promotes aggregation.[\[1\]](#)[\[2\]](#)
  - Solution: Titrate the IPTG concentration, trying a range from 0.05 mM to 1 mM, to find a balance between expression level and solubility.[\[1\]](#)[\[2\]](#)
- Co-expression of Chaperones: Overexpressing molecular chaperones can assist in the proper folding of your target protein.
  - Solution: Co-transform your E. coli host with a second plasmid that expresses chaperones like DnaK/DnaJ/GrpE or GroEL/GroES. This has been shown to improve the solubility of various recombinant proteins.
- Choice of Fusion Tag: Certain fusion tags can enhance the solubility of the target protein.
  - Solution: Consider using solubility-enhancing fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). However, be aware that large fusion tags may need to be cleaved off after purification. Conversely, in some cases, the fusion tag itself, like a His-tag, can contribute to insolubility, and its removal might improve solubility.[\[3\]](#)
- Optimize Lysis Buffer: The composition of your lysis buffer can impact protein solubility.
  - Solution: Include additives in your lysis buffer that can help stabilize the protein, such as 5-10% glycerol, 150-500 mM NaCl, and low concentrations of non-ionic detergents like Triton X-100.

Q3: I have a low yield of purified **SPA70** (HSP70) after affinity chromatography. What could be the problem?

A3: Low yield after purification can be due to issues with protein expression, cell lysis, or the chromatography process itself.

- Inefficient Cell Lysis: If cells are not completely lysed, a significant amount of your protein will remain trapped and will be discarded with the cell debris.
  - Solution: Ensure efficient cell lysis by using methods like sonication or a French press. Monitor lysis efficiency under a microscope. The addition of lysozyme to the lysis buffer

can also aid in breaking down the cell wall.

- Protein Degradation: Proteases released during cell lysis can degrade your target protein.
  - Solution: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.[4] Using protease-deficient E. coli strains like BL21 can also mitigate this issue.[5]
- Suboptimal Chromatography Conditions: Problems with binding, washing, or elution during affinity chromatography can lead to protein loss.
  - Solution (Binding): Ensure the pH and ionic strength of your lysis buffer are optimal for the binding of your tagged **SPA70** to the resin. For His-tagged proteins, avoid high concentrations of imidazole in the lysis and binding buffers.
  - Solution (Washing): Use a wash buffer with a low concentration of the eluting agent (e.g., 20-40 mM imidazole for His-tags) to remove non-specifically bound proteins without eluting your target protein.
  - Solution (Elution): Optimize the concentration of the eluting agent. A gradient elution can sometimes improve recovery and purity.

## Quantitative Data Summary

The following tables summarize the impact of key experimental parameters on the yield of soluble recombinant protein. The data presented is a synthesis of findings from multiple studies and should be used as a guide for optimization.

Table 1: Effect of Induction Temperature on Soluble Protein Yield

Induction Temperature (°C)	Relative Soluble Protein Yield	Common Induction Duration
37	Low to Moderate	3-4 hours
25-30	Moderate to High	5-8 hours
18-20	High	12-16 hours (Overnight)

Note: Lowering the induction temperature generally increases the proportion of soluble protein, though it may decrease the overall protein expression rate.[\[1\]](#)

Table 2: Effect of IPTG Concentration on Soluble Protein Yield

IPTG Concentration (mM)	Relative Soluble Protein Yield	Notes
1.0	Often leads to high total expression but a lower proportion of soluble protein.	Can cause significant metabolic burden on the cells. <a href="#">[6]</a>
0.4 - 0.5	A common starting point for optimization.	Balances high-level expression with cell health.
0.05 - 0.1	Can significantly increase the proportion of soluble protein.	May result in lower overall protein yield. <a href="#">[1]</a>

Note: The optimal IPTG concentration is protein-dependent and should be determined empirically.[\[2\]](#)

Table 3: Comparison of Common E. coli Expression Strains

Strain	Key Genotype Features	Primary Use Case
BL21(DE3)	lon and ompT protease deficient	General-purpose high-level protein expression.
Rosetta(DE3)	Supplements tRNAs for rare codons (AUA, AGG, AGA, CUA, CCC, GGA)	Expression of eukaryotic proteins with different codon usage.
SHuffle T7	Cytoplasmic disulfide bond formation enabled	Expression of proteins requiring disulfide bonds for proper folding.
BL21(DE3)pLysS/pLysE	Expresses T7 lysozyme to inhibit basal T7 RNA polymerase activity	Expression of toxic proteins.

## Experimental Protocols

### Protocol 1: High-Yield Soluble Expression of His-tagged **SPA70** (HSP70)

- Transformation: Transform the **SPA70** expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking at 200-250 rpm.
- Main Culture: Inoculate 1 L of LB medium (in a 2.5 L baffled flask) with the overnight starter culture to an initial OD600 of 0.05-0.1.
- Growth: Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
- Induction: Cool the culture to 20°C. Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
- Expression: Continue to incubate the culture at 20°C for 12-16 hours with shaking.
- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

### Protocol 2: Purification of His-tagged **SPA70** (HSP70) under Native Conditions

- Cell Lysis:
  - Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 10 mM imidazole, pH 8.0).
  - Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
  - Sonicate the cell suspension on ice to complete lysis.
  - Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein. Collect the supernatant.

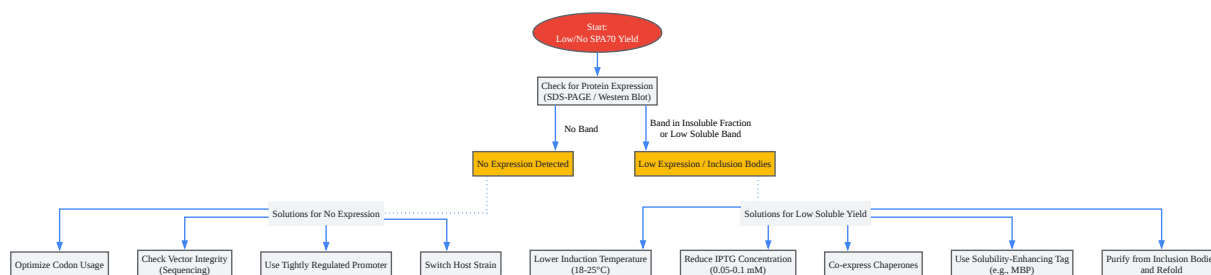
- Affinity Chromatography:
  - Equilibrate a Ni-NTA affinity column with Lysis Buffer.
  - Load the cleared lysate onto the column.
  - Wash the column with 10-15 bed volumes of Wash Buffer (50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 20 mM imidazole, pH 8.0).
  - Elute the bound protein with Elution Buffer (50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
- Analysis: Analyze the collected fractions by SDS-PAGE to check for purity and protein size. Pool the fractions containing pure **SPA70**.
- Buffer Exchange: If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column.

#### Protocol 3: Solubilization and Refolding of **SPA70** (HSP70) from Inclusion Bodies

- Inclusion Body Isolation:
  - After cell lysis and centrifugation as described above, discard the supernatant.
  - Resuspend the pellet (containing inclusion bodies) in Lysis Buffer with 1% Triton X-100.
  - Centrifuge again and discard the supernatant. Repeat this wash step twice to obtain a purer inclusion body pellet.
- Solubilization:
  - Resuspend the washed inclusion bodies in Denaturing Lysis Buffer (100 mM NaH<sub>2</sub>PO<sub>4</sub>, 10 mM Tris-HCl, 8 M Urea, pH 8.0).
  - Stir at room temperature for 1-2 hours to completely solubilize the protein.
  - Centrifuge at high speed to remove any remaining insoluble material.

- Refolding:
  - Perform refolding by rapid dilution. Add the solubilized protein drop-wise into a stirring refolding buffer (e.g., 50 mM Tris-HCl, 50 mM L-Arginine, 50 mM L-Glutamic acid, 5 mM reduced glutathione, 0.5 mM oxidized glutathione, pH 8.0) at 4°C. The final protein concentration should be low to prevent aggregation.
  - Allow the protein to refold overnight at 4°C with gentle stirring.
- Purification: Purify the refolded protein using affinity chromatography as described in Protocol 2.

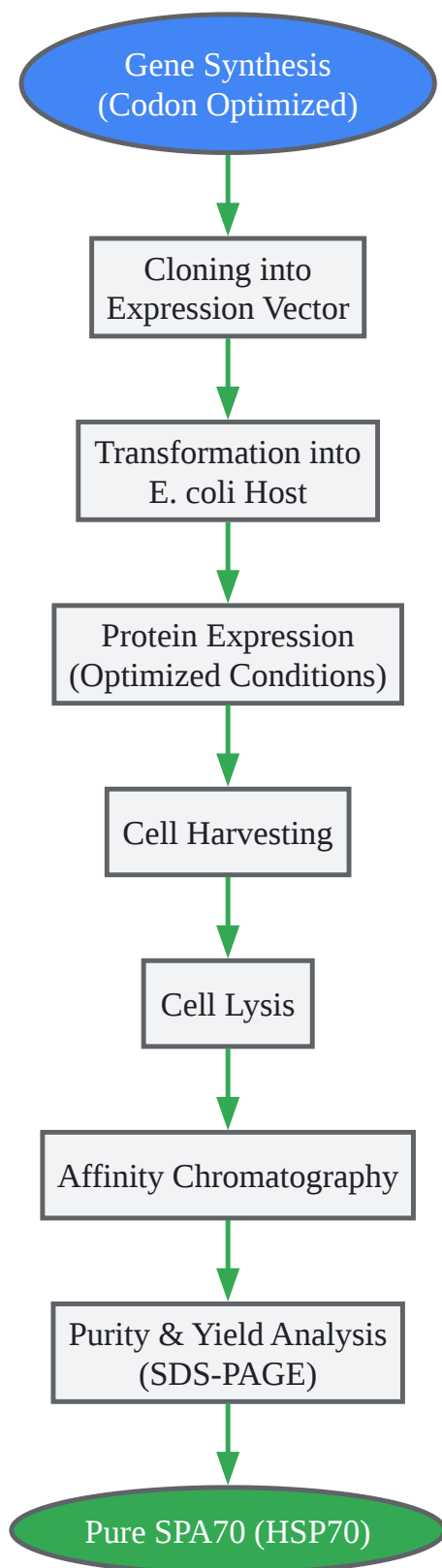
## Visualizations





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Caption: Troubleshooting workflow for low recombinant **SPA70** (HSP70) yield.



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Caption: Experimental workflow for recombinant **SPA70** (HSP70) production.

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- To cite this document: BenchChem. [Technical Support Center: Improving Recombinant SPA70 (HSP70/HSPA1A) Protein Yield]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558755#improving-spa70-recombinant-protein-yield]

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